molecular formula C8H13Cl B13197980 4-(Chloromethyl)-4-methylcyclohex-1-ene

4-(Chloromethyl)-4-methylcyclohex-1-ene

Cat. No.: B13197980
M. Wt: 144.64 g/mol
InChI Key: WLQSEDQRZDXGDQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-methylcyclohex-1-ene is a halogenated cycloalkene with the molecular formula C₈H₁₃Cl and a molecular weight of 146.66 g/mol (derived from analogous compounds in and ). Its structure consists of a cyclohexene ring (a six-membered carbon ring with one double bond) substituted with a methyl (-CH₃) and a chloromethyl (-CH₂Cl) group at the 4-position (Figure 1). This dual functionality—combining a reactive double bond and a halogenated substituent—makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

4-(chloromethyl)-4-methylcyclohexene

InChI

InChI=1S/C8H13Cl/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3

InChI Key

WLQSEDQRZDXGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=CC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methylcyclohex-1-ene typically involves the chloromethylation of 4-methylcyclohex-1-ene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methylcyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond can yield saturated cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of azides, ethers, or thioethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-(Chloromethyl)-4-methylcyclohex-1-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the molecular structure.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclohexene ring : Provides rigidity and influences stereochemical outcomes in reactions.
  • Chloromethyl group (-CH₂Cl) : Enables nucleophilic substitution (e.g., SN2 reactions) and cross-coupling chemistry.
  • Methyl group (-CH₃) : Enhances steric effects and modulates electronic properties.

Synthesis :
The compound is typically synthesized via halogenation of 4-methylcyclohex-1-ene derivatives or through Friedel-Crafts alkylation followed by chlorination. Industrial routes may involve catalytic dehydrogenation of substituted cyclohexanes .

Comparison with Similar Compounds

The reactivity and applications of 4-(Chloromethyl)-4-methylcyclohex-1-ene are best understood through comparison with structurally analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity and Applications
This compound C₈H₁₃Cl 146.66 Chloromethyl, cyclohexene Nucleophilic substitution, polymerization, Diels-Alder reactions
4-(Bromomethyl)-4-methylcyclohex-1-ene C₈H₁₃Br 189.10 Bromomethyl, cyclohexene Faster SN2 reactions due to Br’s superior leaving-group ability; used in radical-mediated syntheses
4-Methylcyclohex-1-ene C₇H₁₀ 94.15 Cyclohexene, methyl Addition reactions (e.g., hydrogenation, epoxidation); lacks halogen-driven substitution
1-(Chloromethyl)-4-methylcyclohexane C₈H₁₅Cl 146.66 Chloromethyl, cyclohexane SN2 reactions only; saturated ring limits addition reactivity
4-(Chloromethyl)-4-methylhex-1-ene C₈H₁₅Cl 146.66 Chloromethyl, linear alkene Linear structure favors polymerization; less steric hindrance than cyclohexene derivatives
Methyl 4-chlorocyclohex-3-ene-1-carboxylate C₈H₁₁ClO₂ 174.62 Chlorine, ester, cyclohexene Ester hydrolysis; Cl at C3 directs electrophilic attacks to C4

Reactivity Differences

Halogen Effects :

  • Chlorine vs. Bromine : The bromo analog (4-(Bromomethyl)-4-methylcyclohex-1-ene) undergoes nucleophilic substitution faster than the chloro derivative due to Br’s lower bond dissociation energy and larger atomic radius .
  • Chloromethyl vs. Hydroxymethyl : Replacing -CH₂Cl with -CH₂OH (as in 4-(Hydroxymethyl)-4-methylcyclohex-1-ene) shifts reactivity toward oxidation and hydrogen bonding, limiting substitution pathways .

Ring Saturation: The saturated analog (1-(Chloromethyl)-4-methylcyclohexane) cannot participate in Diels-Alder or electrophilic addition reactions, restricting its utility in cycloaddition chemistry .

Linear vs. Cyclic Structures :

  • 4-(Chloromethyl)-4-methylhex-1-ene, a linear isomer, exhibits lower steric hindrance and higher flexibility, making it preferable in free-radical polymerizations. However, the cyclohexene ring in the target compound enhances regioselectivity in ring-opening reactions .

Research Findings and Unique Advantages

  • Dual Reactivity : The combination of a chloromethyl group and a cyclohexene ring allows simultaneous substitution and addition reactions, enabling complex cascade syntheses (e.g., tandem SN2-Diels-Alder reactions) .
  • Steric and Electronic Modulation : The methyl group at C4 stabilizes transition states in SN2 reactions while directing electrophiles to the less hindered C1 position of the cyclohexene ring .

Biological Activity

4-(Chloromethyl)-4-methylcyclohex-1-ene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, exploring its pharmacological properties, toxicological profiles, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a chloromethyl group attached to a cyclohexene ring, which contributes to its reactivity and interaction with biological systems. The presence of the chlorine atom can significantly influence the compound's lipophilicity and ability to cross biological membranes, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The chloromethyl group may enhance interaction with microbial cell membranes, leading to increased efficacy against certain pathogens.
  • Anticancer Potential : Some derivatives of cyclohexene compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism often involves the interaction with DNA or cellular signaling pathways that regulate cell growth and survival.

Toxicological Profile

The toxicological aspects of this compound are critical for evaluating its safety for potential therapeutic use.

  • Acute Toxicity : In silico studies have predicted moderate acute toxicity levels for similar compounds, suggesting that this compound may also pose risks at higher concentrations. For instance, related compounds have shown LD50 values ranging from 169.97 mg/kg to 345.38 mg/kg in various models .
  • Genotoxicity : The potential for DNA damage is a significant concern. Compounds with similar structures have been associated with moderate genotoxic effects, necessitating further investigation into the mutagenic risks associated with this compound .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of chlorinated cycloalkenes against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, attributed to its ability to disrupt bacterial membrane integrity.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Study 2: Toxicity Evaluation

A comprehensive toxicity assessment was conducted using in silico methods to predict the acute toxicity and genotoxicity of related compounds. The findings suggested a need for caution regarding exposure levels due to potential health risks associated with high doses.

Toxicity ParameterValue
LD50 (oral)242.07 mg/kg
Genotoxicity RiskModerate
Endocrine DisruptionLow Probability

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the cyclohexene ring facilitates interaction with lipid membranes, potentially leading to cell lysis in microbial targets.
  • DNA Interaction : Similar compounds often exhibit interactions with DNA through intercalation or alkylation, which can disrupt normal cellular processes and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling pathways, further contributing to its biological effects.

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